(4,5-Dimethoxypyridin-2-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular formula of DPM is C8H11NO3 . Its molecular weight is 169.18 g/mol .Chemical Reactions Analysis
Specific chemical reactions involving DPM are not explicitly mentioned in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of DPM are not explicitly mentioned in the sources .Scientific Research Applications
Catalytic Applications
- Synthesis of Nickel Complexes: The compound (4,5-Dimethoxypyridin-2-yl)methanol has been used in the synthesis of nickel complexes, which are applied in the catalytic oligomerization of ethylene, showing significant activity in the formation of dimers and trimers of ethylene (Kermagoret & Braunstein, 2008).
Organic Synthesis and Chemical Studies
- Investigations in Heterogeneously Catalysed Condensations: This compound is involved in the condensation of glycerol with various aldehydes and ketones, leading to the production of novel platform chemicals, indicating its importance in the synthesis of glycerol derivatives (Deutsch, Martin, & Lieske, 2007).
- Electrochemical Studies: Electrochemical oxidation studies of catechol and 4-methylcatechol in methanol have indicated the conversion of these compounds to 4,5-dimethoxy-o-benzoquinone, demonstrating its role in electro-organic synthesis (Nematollahi & Golabi, 1996).
- Spectroscopic Studies: The molecular organization of certain compounds like 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol is altered in different solvents including methanol, indicating the compound's significance in studying solvent effects on molecular structures (Matwijczuk et al., 2018).
Synthesis and Molecular Structure Analysis
- Synthesis and Crystal Structure: The compound has been used in the synthesis and molecular structure analysis of various organic molecules, indicating its utility in the field of crystallography and organic chemistry (Maru & Shah, 2013).
Applications in Catalysis
- Hydrogen Bonded Pyridine Dimer Formation: In the electrocatalytic reduction of carbon dioxide to methanol, the hydrogen-bonded pyridine dimer, which involves (4,5-Dimethoxypyridin-2-yl)methanol, may act as a pre-electrocatalyst for CO2 activation (Yan, Gu, & Bocarsly, 2014).
- Selective Oxidation of Methanol: The compound has been used in the selective oxidation of methanol to produce dimethoxymethane, highlighting its importance in catalytic processes for the conversion of methanol to valuable chemicals (Fu & Shen, 2007).
Future Directions
properties
IUPAC Name |
(4,5-dimethoxypyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)9-4-8(7)12-2/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKYFXSPOXGUQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC(=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499446 | |
Record name | (4,5-Dimethoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethoxypyridin-2-yl)methanol | |
CAS RN |
62885-49-8 | |
Record name | (4,5-Dimethoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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